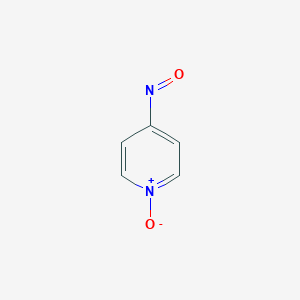

4-Nitrosopyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitrosopyridine 1-oxide is a useful research compound. Its molecular formula is C5H4N2O2 and its molecular weight is 124.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spin-Trapping Agent

4-NPO has been identified as an efficient spin-trap for radicals, particularly in the formation of persistent nitroxides. This property is crucial in studying radical mechanisms in chemical reactions and biological systems.

- Radical Detection : 4-NPO effectively traps C- and O-centered radicals, leading to the formation of stable nitroxide radicals. This application is valuable in understanding oxidative stress and radical-induced damage in biological systems .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 4-NPO, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

- Quorum-Sensing Inhibition : 4-NPO acts as a quorum-sensing inhibitor, reducing bacterial adhesion to surfaces. This is achieved through its adsorption on silica-coated surfaces, which alters the physical-chemical properties of both the surface and the bacteria, thereby decreasing adhesion rates .

- Mechanism of Action : The neutralization of surface charges by 4-NPO is proposed to be a key mechanism that inhibits bacterial deposition, making it an ideal candidate for developing anti-biofouling coatings in medical and industrial applications .

Electrochemical Applications

The electrochemical behavior of 4-NPO has been extensively studied, revealing its potential in energy storage applications.

- Pseudocapacitive Materials : Research indicates that 4-NPO can be utilized in the development of porous pseudocapacitive electrodes. Its electrochemical properties allow for enhanced charge storage capabilities, which are essential for supercapacitor technology .

Chemical Synthesis

4-NPO serves as a precursor or intermediate in the synthesis of various organic compounds.

- Synthesis of Pyridine Derivatives : It is used as a starting material for synthesizing other pyridine derivatives, which are important in pharmaceuticals and agrochemicals .

Environmental Applications

The compound's properties have also been explored for environmental remediation purposes.

- Pollutant Degradation : Studies suggest that 4-NPO could play a role in degrading environmental pollutants through radical-mediated processes, thus contributing to cleaner technologies .

Comprehensive Data Table

Case Studies

- Spin-Trapping Studies : In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of 4-NPO as a spin-trap by analyzing its reaction with various radicals under controlled conditions. The results indicated a high yield of stable nitroxides, confirming its utility in radical chemistry .

- Bacterial Adhesion Experiments : A detailed investigation into the antiadhesive properties of 4-NPO revealed that its adsorption significantly reduced biofilm formation on silica surfaces. This was quantified using quartz crystal microbalance techniques, showcasing its potential for medical device applications .

- Electrochemical Behavior Analysis : Research conducted on the electrochemical properties of 4-NPO showed promising results for energy storage applications. The compound exhibited favorable pseudocapacitive behavior when tested on platinum electrodes, indicating its suitability for advanced energy systems .

Analyse Chemischer Reaktionen

Radical Spin-Trapping Reactions

4-Nitrosopyridine 1-oxide efficiently traps C- and O-centered radicals, generating stable nitroxides detectable via electron spin resonance (ESR) spectroscopy. Key adducts and their hyperfine splitting constants (HFSCs) are summarized below:

| Radical Trapped | Nitroxide Hyperfine Splitting Constants (G) | Conditions |

|---|---|---|

| t-Bu- | aN=9.73, aH=2.46 | Benzene, 25°C |

| Me₂C(CN)- | aN=9.6, aH=2.28 | Toluene, 25°C |

| Ph₂CH- | aN=8.9, aH=2.7 | Benzene, 25°C |

| t-BuO- | aN=11.4, aH=2.9 | Toluene, 25°C |

| MeO- | aN=11.6, aH=3.2 | Methanol, RT |

Mechanistic Insights :

-

The 1-oxide group lowers aN values compared to phenyl nitroxides (e.g., aN=13.3G for t-Bu- adducts of nitrosodurene) .

-

Trapping of O-centered radicals (e.g., alkoxyl radicals) is highly selective, with no competing hydroxyalkyl adducts observed in alcohols .

Substituent Effects on Reactivity

Derivatives of this compound exhibit modified electronic properties due to ring substituents:

| Derivative | aN (G) for t-Bu- Adduct | Key Observation |

|---|---|---|

| 3,5-Dimethyl | 17.0 | Increased aN due to deconjugation |

| 2,6-Dideuterio | 9.73 | Confirmed ring proton coupling patterns |

The electronic influence of substituents alters spin density distribution, impacting ESR spectral features .

Comparison with Other Spin-Traps

This compound offers advantages over traditional spin-traps like nitrosodurene:

| Property | This compound | Nitrosodurene |

|---|---|---|

| Solubility | Water, alcohols, toluene | Requires co-solvent |

| Photostability | Stable under lab lighting | Photo-degrades |

| Monomeric State | Monomeric in solution | Dimeric aggregates |

These properties enable its use in polar media without co-solvents .

Reaction with Alkoxyl Radicals

In the presence of lead tetraacetate and alcohols, this compound selectively traps alkoxyl radicals (e.g., MeO- , EtO- ) without forming hydroxyalkyl adducts. This contrasts with 2-methyl-2-nitrosopropane, which produces both alkoxyl and hydroxyalkyl adducts .

Example :

Limitations and Challenges

Eigenschaften

CAS-Nummer |

13673-29-5 |

|---|---|

Molekularformel |

C5H4N2O2 |

Molekulargewicht |

124.1 g/mol |

IUPAC-Name |

4-nitroso-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H4N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4H |

InChI-Schlüssel |

XCDZOYYDXOVSBF-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1N=O)[O-] |

Kanonische SMILES |

C1=C[N+](=CC=C1N=O)[O-] |

Key on ui other cas no. |

13673-29-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.